molecular formula C20H20O5 B12776554 Variecoxanthone A CAS No. 55812-94-7

Variecoxanthone A

Cat. No.: B12776554
CAS No.: 55812-94-7
M. Wt: 340.4 g/mol
InChI Key: YZRMQCFQSYXWHZ-UHFFFAOYSA-N
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Description

Variecoxanthone A is a prenylated xanthone compound isolated from the fungus Aspergillus variecolor. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C20H20O5, and it has a molecular weight of 340.3698 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Variecoxanthone A can be synthesized through the biosynthesis of fungal metabolites. The process involves the conversion of various precursors into the final compound. One of the key steps in the synthesis is the acid-catalyzed cyclization of the variecoxanthone-A-derived compound, 1-formyl-8-hydroxy-3-methyl-2-(3-methylbut-2-enyloxy)xanthone .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Aspergillus variecolor under controlled conditions to maximize the yield of the compound. The metabolites are then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Variecoxanthone A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and prenylated derivatives of this compound .

Comparison with Similar Compounds

  • Shamixanthone
  • Emericellin
  • Epishamixanthone
  • Tajixanthone

Comparison: Variecoxanthone A is unique due to its specific prenylation pattern and hydroxylation sites. Compared to similar compounds like shamixanthone and tajixanthone, this compound has distinct structural features that contribute to its unique biological activities .

Properties

CAS No.

55812-94-7

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

8-hydroxy-1-(hydroxymethyl)-3-methyl-2-(3-methylbut-2-enoxy)xanthen-9-one

InChI

InChI=1S/C20H20O5/c1-11(2)7-8-24-20-12(3)9-16-17(13(20)10-21)19(23)18-14(22)5-4-6-15(18)25-16/h4-7,9,21-22H,8,10H2,1-3H3

InChI Key

YZRMQCFQSYXWHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC=C3O2)O

Origin of Product

United States

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